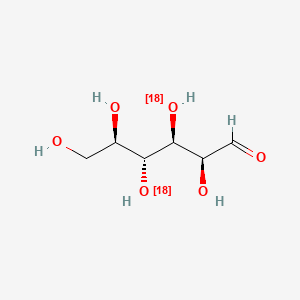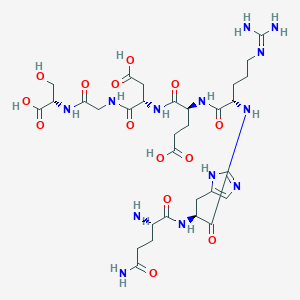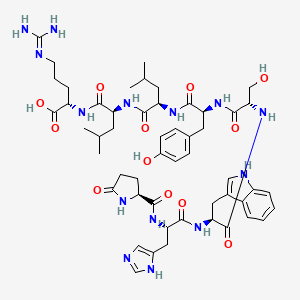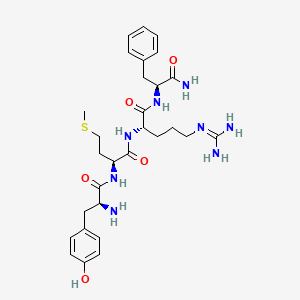
STAT3-SH2 domain inhibitor 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
STAT3-SH2 domain inhibitor 1 is a small molecule designed to inhibit the signal transducer and activator of transcription 3 (STAT3) by targeting its SH2 domain. STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth, survival, and differentiation. Persistent activation of STAT3 has been linked to the development and progression of several cancers, making it a potential therapeutic target .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of STAT3-SH2 domain inhibitor 1 involves multiple steps, including the preparation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
STAT3-SH2 domain inhibitor 1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the core scaffold, each with specific functional groups that enhance the inhibitory activity of the compound .
Aplicaciones Científicas De Investigación
STAT3-SH2 domain inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of STAT3 inhibitors.
Biology: Employed in cell-based assays to investigate the role of STAT3 in cellular processes.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers with hyperactivated STAT3 signaling.
Industry: Utilized in drug discovery programs to develop new anticancer therapies
Mecanismo De Acción
STAT3-SH2 domain inhibitor 1 exerts its effects by binding to the SH2 domain of STAT3, thereby preventing its dimerization and subsequent activation. This inhibition disrupts the STAT3 signaling pathway, leading to reduced transcription of target genes involved in cell proliferation and survival. The compound specifically targets the phosphorylated tyrosine residues on STAT3, which are critical for its activation .
Comparación Con Compuestos Similares
Similar Compounds
S3I-201: Another STAT3 inhibitor that targets the SH2 domain but has lower specificity compared to STAT3-SH2 domain inhibitor 1.
BP-1-102: An orally available STAT3 inhibitor derived from S3I-201, with improved pharmacokinetic properties.
YY002: A highly selective STAT3 inhibitor that inhibits both Tyr705 and Ser727 phosphorylation
Uniqueness
This compound stands out due to its high specificity for the STAT3 SH2 domain, leading to more effective inhibition of STAT3 activity. Its unique binding mode and favorable pharmacokinetic profile make it a promising candidate for further development as an anticancer therapeutic agent .
Propiedades
Fórmula molecular |
C28H28BF5N2O5S |
|---|---|
Peso molecular |
610.4 g/mol |
Nombre IUPAC |
[4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]phenyl]boronic acid |
InChI |
InChI=1S/C28H28BF5N2O5S/c1-35(42(40,41)28-26(33)24(31)23(30)25(32)27(28)34)16-22(37)36(21-13-11-20(12-14-21)29(38)39)15-17-7-9-19(10-8-17)18-5-3-2-4-6-18/h7-14,18,38-39H,2-6,15-16H2,1H3 |
Clave InChI |
CEZFPVMURCGETD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)N(CC2=CC=C(C=C2)C3CCCCC3)C(=O)CN(C)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate](/img/structure/B12398577.png)



![(2S)-10-[[5-chloro-2-[(3S,5R)-3-hydroxy-5-methylpiperidin-1-yl]pyrimidin-4-yl]amino]-2-cyclopropyl-3,3-difluoro-7-methyl-2,4-dihydro-1H-[1,4]oxazepino[2,3-c]quinolin-6-one](/img/structure/B12398597.png)




